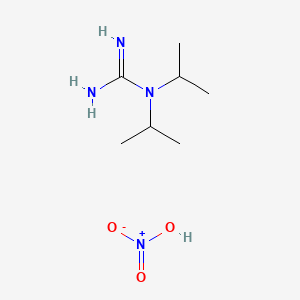

Guanidine, 1,1-diisopropyl-, nitrate

Description

Significance of Guanidine (B92328) Derivatives in Modern Organic Synthesis and Catalysis

Guanidine derivatives have emerged as powerful organocatalysts and versatile reagents in contemporary organic synthesis. Their strong basicity, which is a hallmark of the guanidine functional group, allows them to facilitate a wide array of chemical transformations. The introduction of various substituents onto the guanidine core can modulate its steric and electronic properties, enabling fine-tuning of its catalytic activity and selectivity.

In the realm of catalysis, guanidines are particularly valued for their ability to act as Brønsted bases, promoting reactions through proton abstraction. Chiral guanidines have been successfully employed as catalysts in a multitude of asymmetric syntheses, leading to the formation of enantiomerically enriched products. nih.gov Furthermore, the coordination of guanidine-type ligands to transition metals has given rise to a new class of highly active homogeneous catalysts for various organic reactions. semanticscholar.org The diverse applications of substituted guanidines underscore their importance in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. jst.go.jpresearchgate.net

Historical Development and Theoretical Frameworks of Guanidine Chemistry

The history of guanidine chemistry dates back to the 19th century, with early investigations focusing on its isolation and fundamental properties. Over the years, a deep understanding of the theoretical underpinnings of its unique characteristics has been developed. The strong basicity of guanidines is attributed to the remarkable stability of the resulting guanidinium (B1211019) cation upon protonation.

This stability arises from the delocalization of the positive charge over all three nitrogen atoms through resonance, a concept that has been supported by theoretical studies. researchgate.net This delocalization is a key factor in the low pKa of the conjugate acid, making guanidines some of the strongest organic bases. The planar and highly symmetric nature of the guanidinium ion further contributes to its stability. researchgate.net The ongoing exploration of guanidine chemistry continues to be driven by both experimental findings and theoretical calculations, which together provide a robust framework for the design of new guanidine-based catalysts and reagents with tailored properties. researchgate.net

Due to a lack of specific literature on "Guanidine, 1,1-diisopropyl-, nitrate (B79036)," the following sections will focus on the properties and synthesis of its constituent parts: the 1,1-diisopropylguanidine base and the nitrate salt of the parent guanidine. This information provides a foundational understanding of the expected characteristics of the target compound.

Properties of 1,1-Diisopropylguanidine

1,1-Diisopropylguanidine is a substituted guanidine base. While specific data for its nitrate salt is scarce, the properties of the free base are foundational to its chemical behavior.

| Property | Value |

| Molecular Weight | 143.23 g/mol |

| Purity | ≥98% |

Note: Data sourced from chemical supplier information.

Properties of Guanidine Nitrate

Guanidine nitrate, the salt of the unsubstituted guanidine, provides insight into the characteristics imparted by the nitrate counter-ion.

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Weight | 122.08 g/mol nih.gov |

| Melting Point | 213–215 °C wikipedia.org |

| Boiling Point | Decomposes over 250 °C wikipedia.org |

| Solubility in water | 50 mg/mL wikipedia.org |

| Density | 1.44 g/cm³ wikipedia.org |

Note: Data sourced from public chemical databases and scientific wikis. nih.govwikipedia.orgchemicalbook.com

Synthesis of 1,1-Diisopropylguanidine and Formation of its Nitrate Salt

The preparation of guanidine nitrate itself can be achieved through various methods, including the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate or the fusion of urea (B33335) with ammonium nitrate in the presence of a catalyst. guidechem.comorgsyn.org

The formation of the nitrate salt of an organic base like 1,1-diisopropylguanidine would typically involve reacting the free base with nitric acid in an appropriate solvent. The resulting salt would then be isolated through crystallization.

Potential Applications in Advanced Chemical Research

While specific applications for "Guanidine, 1,1-diisopropyl-, nitrate" are not documented in the surveyed literature, the known reactivity of substituted guanidines allows for informed speculation on its potential uses. Substituted guanidines are widely recognized for their utility as strong, non-nucleophilic bases and as ligands in catalysis. nih.govsemanticscholar.org

Given the established role of guanidines in promoting various organic transformations, 1,1-diisopropylguanidine and its salts could potentially serve as catalysts or reagents in reactions requiring a strong base. The presence of the nitrate counter-ion might influence its solubility and reactivity in specific solvent systems. The field of guanidine chemistry continues to expand, with ongoing research into the development of new catalysts and their application in novel synthetic methodologies. jst.go.jpresearchgate.net

Structure

2D Structure

Properties

CAS No. |

313-35-9 |

|---|---|

Molecular Formula |

C7H18N4O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1,1-di(propan-2-yl)guanidine;nitric acid |

InChI |

InChI=1S/C7H17N3.HNO3/c1-5(2)10(6(3)4)7(8)9;2-1(3)4/h5-6H,1-4H3,(H3,8,9);(H,2,3,4) |

InChI Key |

BGMVMJIGMILKIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Guanidine, 1,1 Diisopropyl , Nitrate and Analogous Guanidinium Systems

Established Synthetic Pathways for Guanidine (B92328) Scaffolds

The construction of the guanidine functional group is a cornerstone of medicinal and organic chemistry, with several classical and modern methods available. researchgate.netrsc.org These routes typically involve the reaction of an amine with a suitable guanylating agent, which is an electrophilic species capable of installing the guanidine core. nih.gov

The use of cyanamide (B42294) and its derivatives is a direct and historically significant method for synthesizing guanidines. researchgate.net In a typical approach, an amine is reacted with cyanamide, often in the presence of a catalyst, to yield the corresponding guanidine. organic-chemistry.org For instance, the synthesis of guanidine nitrate (B79036) can be achieved through the condensation reaction of cyanamide with ammonium (B1175870) nitrate at elevated temperatures ranging from 120 to 210°C. guidechem.com

Modern variations of this method employ catalysts to achieve milder reaction conditions and broader substrate compatibility. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in aqueous solutions, which is particularly useful for water-soluble substrates like peptides. organic-chemistry.org While effective, some cyanamide-based routes may involve toxic reagents such as cyanogen (B1215507) bromide, making them less appealing for large-scale synthesis. rsc.orgrsc.org Radical cascade reactions involving N-acyl cyanamides have also emerged as a sophisticated tool for accessing complex, polycyclic guanidine derivatives. nih.govresearchgate.net

Table 1: Overview of Cyanamide-Based Guanidine Synthesis| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Cyanamide + Ammonium Nitrate | 120–210°C | Direct synthesis of guanidine nitrate. | guidechem.com |

| Amine + Cyanamide | Scandium(III) triflate, Water | Mild conditions, suitable for aqueous solutions. | organic-chemistry.org |

| N-Acyl Cyanamides | Radical initiator | Access to complex polycyclic guanidine structures. | nih.govresearchgate.net |

A prominent industrial method for producing guanidine nitrate involves the reaction of urea (B33335) with ammonium nitrate. guidechem.comsciencemadness.org This process is typically carried out by heating a molten mixture of the two reagents, often in a molar ratio of 1:1 to 1:6, at temperatures between 175 and 225°C. guidechem.comgoogle.com A silica-based catalyst is commonly employed to facilitate the condensation reaction. guidechem.comsciencemadness.org

This synthetic route is economically advantageous due to the low cost and large-scale availability of urea and ammonium nitrate. guidechem.com The reaction can be represented by the equation: 2 NH₂CONH₂ + NH₄NO₃ → (NH₂)₂C=NH·HNO₃ + CO₂ + 2 NH₃. google.com Process optimization has focused on factors such as reactant ratios and the stepwise addition of urea to maintain an optimal reaction environment, maximize yield, and prevent the formation of side products like triazines. google.comgoogle.com The resulting guanidine nitrate is typically purified by dissolution in hot water, followed by cooling to induce crystallization. sciencemadness.orggoogle.com

Table 2: Process Parameters for Urea-Ammonium Nitrate Synthesis of Guanidine Nitrate| Parameter | Typical Range/Value | Purpose/Significance | Reference |

|---|---|---|---|

| Temperature | 175–225°C | Ensures molten state and sufficient reaction rate. | guidechem.comgoogle.com |

| Urea:Ammonium Nitrate Ratio | 1:1 to 1:6 (molar) | An excess of ammonium nitrate is often used. | guidechem.comgoogle.com |

| Catalyst | Silica (B1680970) gel | Promotes the condensation reaction. | guidechem.comsciencemadness.org |

| Purification | Recrystallization from water | Separates the product from unreacted starting materials and byproducts. | sciencemadness.org |

The conversion of thioureas and their S-alkylated derivatives, isothioureas, into guanidines is one of the most widely used strategies in organic synthesis. researchgate.netnih.gov The general approach involves the activation of the thiourea (B124793), which is then reacted with a primary or secondary amine. lookchemmall.com A common method for activation involves the use of thiophilic metal salts, such as mercury(II) chloride, to promote desulfurization and form a carbodiimide (B86325) intermediate, which is then captured by the amine. researchgate.netnih.gov

To circumvent the toxicity of heavy metals, alternative activating agents have been developed, including cyanuric chloride and coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). organic-chemistry.orglookchemmall.comacs.org Isothioureas, particularly N,N'-diprotected S-methylisothioureas (e.g., with Boc or Cbz groups), are highly effective guanylating agents that react readily with amines. researchgate.netacs.orgnih.gov These reagents are valued for their stability and the high yields they typically afford in guanylation reactions. researchgate.net

Table 3: Common Reagents for Thiourea and Isothiourea-Based Guanidine Synthesis| Precursor Type | Activating Agent / Reagent | Typical Reaction | Reference |

|---|---|---|---|

| Thiourea | Mercury(II) Chloride (HgCl₂) | Activation via desulfurization, followed by amine addition. | researchgate.netnih.gov |

| Thiourea | EDCI, Mukaiyama's reagent | Metal-free activation to form a carbodiimide intermediate. | rsc.orgacs.org |

| Isothiourea | N,N′-bis(Boc)-S-methylisothiourea | Direct reaction with an amine, often promoted by a metal salt. | researchgate.netacs.org |

| Isothiourea | N,N′-bis(ortho-halo-Cbz)-S-methylisothiourea | Superior guanylating reagents, accelerated by DMAP. | organic-chemistry.org |

The addition of amines to carbodiimides represents a direct and atom-economical pathway to N,N',N''-trisubstituted guanidines. dergipark.org.trnih.gov This hydroamination reaction can proceed without a catalyst, but often requires elevated temperatures. dergipark.org.tr Aromatic amines, for example, may not react with diisopropylcarbodiimide even with prolonged heating at 140°C in the absence of a catalyst. dergipark.org.tr

To facilitate this transformation under milder conditions, various catalytic systems have been developed. nih.gov These include Lewis acids, rare earth metal amido complexes, and simple, commercially available compounds like diethylzinc (B1219324) (ZnEt₂). organic-chemistry.orgnih.gov Ytterbium triflate, for instance, efficiently catalyzes the addition of a wide range of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Carbodiimides are not only valuable starting materials in their own right but are also recognized as key reactive intermediates in guanidine syntheses starting from thioureas. researchgate.netrsc.orgnih.gov

Beyond the classical precursors, a number of "advanced" guanylating agents have been developed to offer improved reactivity, selectivity, and safety profiles. researchgate.netlookchemmall.com These reagents are often designed to guanylate a broad range of amines, including those that are sterically hindered or weakly nucleophilic, under mild conditions. nih.gov

Prominent examples include pyrazole-1-carboxamidine derivatives, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov These reagents effectively transfer a protected guanidine group to an amine, avoiding the use of toxic heavy metals often required in thiourea-based methods. researchgate.netnih.gov Another powerful class of reagents is the diprotected triflylguanidines, which are capable of guanylating even poor nucleophiles. rsc.orgdergipark.org.tr More recently, methods using amidines as precursors have been reported, where an oxidative rearrangement generates a carbodiimide in situ, which then reacts with an amine in a one-pot procedure. uantwerpen.besemanticscholar.org

Table 4: Comparison of Advanced Guanylating Agents| Agent Class | Example Reagent | Advantages | Reference |

|---|---|---|---|

| Pyrazole Carboximidamides | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Avoids toxic metals; good for modifying peptides. | researchgate.netnih.gov |

| Triflyl Guanidines | Di-Boc-triflylguanidine | High reactivity; effective for weakly nucleophilic amines. | rsc.orgdergipark.org.tr |

| Amidines | Various N-substituted amidines | One-pot synthesis via in situ carbodiimide formation; mild conditions. | uantwerpen.besemanticscholar.org |

| Benzotriazole Derivatives | Benzotriazole-containing carboximidamides | Sequential displacement allows access to tetra-substituted guanidines. | rsc.org |

Alkylation and Selective Functionalization of Guanidine-Containing Compounds

In addition to building the guanidine scaffold from acyclic precursors, a valuable synthetic strategy involves the modification of a pre-existing guanidine unit. researchgate.net This approach is particularly useful for introducing specific substituents onto the guanidine nitrogen atoms. Alkylation is a common functionalization reaction for guanidines. nih.govresearchgate.net

An efficient and operationally simple method for this transformation is the phase-transfer-catalyzed alkylation of carbamate-protected guanidines. acs.orgnih.gov In this protocol, the acidic N-carbamate proton of a protected guanidine (e.g., a di-Boc protected guanidine) is deprotonated under biphasic conditions using a base like potassium hydroxide. acs.org A phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, facilitates the transfer of the resulting anion into the organic phase, where it reacts with an alkylating agent (e.g., an alkyl halide or mesylate). acs.orgnih.gov This method is tolerant of a wide array of functional groups on both the guanidine and the alkylating agent, allowing for the synthesis of highly functionalized products in high purity after a simple aqueous workup. acs.orgnih.gov

Synthetic Approaches to Cyclic Guanidine Architectures

The construction of cyclic guanidine frameworks is a significant area of synthetic chemistry, driven by the prevalence of these motifs in biologically active natural products. orgsyn.org Various innovative strategies have been developed to effect the formation of these ring systems, often involving metal-catalyzed reactions and stereoselective transformations.

One prominent approach involves the palladium-catalyzed carboamination of N-allylguanidines. This method allows for the construction of both five- and six-membered cyclic guanidines. tandfonline.com The reaction proceeds by coupling N-allylguanidines bearing cleavable protecting groups (such as N-cyano or N-arylsulfonyl) with aryl bromides. tandfonline.com These transformations typically afford the cyclic products in good yields and can proceed with high diastereoselectivity for internal alkenes. tandfonline.com Deuterium labeling studies have indicated that these reactions proceed via an anti-aminopalladation pathway. tandfonline.com

Another powerful strategy is the directed stereoselective guanidinylation of alkenes . This method enables the delivery of the guanidine unit as an intact fragment to an unactivated double bond, guided by a pre-installed hydroxy or carboxy group. umich.edu This approach offers a high level of stereocontrol. The directing group can subsequently be cleaved under mild conditions, such as alcoholysis in the presence of acetic acid. umich.edu The reaction conditions are generally mild and tolerate a broad range of functional groups, making this method applicable to complex molecule synthesis. umich.edu The choice of reagent is critical, with N-iodosuccinimide (NIS) often being the optimal choice for achieving high conversion and yield. umich.edu

Cascade [3+2] cycloaddition reactions represent a further elegant method for the synthesis of five-membered cyclic guanidines. This approach involves the reaction of organo-cyanamides with α-haloamides under mild conditions, providing N2-unprotected cyclic guanidines in very good yields. sigmaaldrich.comacs.org The resulting cyclic guanidines can be further transformed, for example, into hydantoins via hydrolysis. sigmaaldrich.com

The following table summarizes key aspects of these synthetic approaches to cyclic guanidines:

| Synthetic Approach | Key Reactants | Catalyst/Reagent | Ring Size | Key Features |

| Palladium-Catalyzed Carboamination | N-allylguanidines, Aryl bromides | Palladium catalyst | 5- and 6-membered | Good yields, high diastereoselectivity, anti-addition pathway. tandfonline.com |

| Directed Stereoselective Guanidinylation | Alkenes with directing groups (e.g., homoallylic alcohols) | N-iodosuccinimide (NIS) | Varies | High stereocontrol, mild conditions, broad functional group tolerance. umich.edu |

| Cascade [3+2] Cycloaddition | Organo-cyanamides, α-haloamides | Base (e.g., CsF/18-crown-6) | 5-membered | Mild conditions, high yields, produces N2-unprotected products. sigmaaldrich.comacs.org |

Directed Synthesis of Substituted Guanidine, 1,1-Diisopropyl-, Nitrate and Related Derivatives

The synthesis of acyclic, substituted guanidinium (B1211019) salts such as "this compound" typically involves a two-step process: the formation of the guanidine base followed by its conversion to the desired salt.

A general and effective method for the synthesis of sterically hindered guanidines, including 1,1-diisopropylguanidine, is the condensation of a secondary amine with cyanamide . This approach benefits from readily available starting materials. The reaction of diisopropylamine (B44863) with cyanamide leads to the formation of 1,1-diisopropylguanidine.

The second step is the neutralization of the guanidine base with the corresponding acid to form the guanidinium salt. To obtain "this compound," the 1,1-diisopropylguanidine base would be treated with nitric acid. This acid-base reaction is typically straightforward and results in the formation of the desired nitrate salt.

A variety of guanylating agents have been developed to facilitate the formation of the guanidine core from amines. These reagents are designed to be more reactive than cyanamide itself and can offer advantages in terms of reaction conditions and substrate scope. Common classes of guanylating agents include:

Thioureas and Isothioureas: These compounds can be activated to react with amines to form guanidines.

Carbodiimides and Cyanamides: These serve as direct precursors to the guanidine functional group.

Pyrazole-1-carboximidamides: These are effective reagents for the guanylation of amines.

Triflyl guanidines: These are highly reactive guanylating agents.

The choice of guanylating agent can be influenced by the nature of the amine substrate, particularly its steric hindrance and nucleophilicity. For a sterically hindered secondary amine like diisopropylamine, a more reactive guanylating agent or forcing reaction conditions might be necessary to achieve a good yield.

The synthesis of substituted guanidine nitrates can also be achieved by reacting an amine nitrate directly with a cyanamide source, such as calcium cyanamide or dicyandiamide (B1669379). This approach has been successfully applied to the preparation of various alkylguanidine nitrates.

The following table outlines a general synthetic pathway for "this compound":

| Step | Reaction | Reactants | Product |

| 1 | Guanylation | Diisopropylamine, Cyanamide (or other guanylating agent) | 1,1-Diisopropylguanidine |

| 2 | Salt Formation | 1,1-Diisopropylguanidine, Nitric Acid | This compound |

Further research into specific reaction conditions, such as solvent, temperature, and catalysts, would be necessary to optimize the synthesis of "this compound."

Advanced Spectroscopic and Crystallographic Characterization of Guanidine, 1,1 Diisopropyl , Nitrate and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com This method can elucidate the molecular structure, conformational preferences, and intermolecular interactions that dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for Guanidine (B92328), 1,1-diisopropyl-, nitrate (B79036)

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |

| Bond Lengths (Å) | C-N (guanidinium), N-C (isopropyl), N-O (nitrate) |

| Bond Angles (°) | N-C-N (guanidinium), C-N-C (isopropyl), O-N-O (nitrate) |

| Torsion Angles (°) | Defining the conformation of the isopropyl groups |

Hydrogen bonding plays a crucial role in the solid-state structures of guanidinium (B1211019) salts. khanacademy.org The guanidinium cation is an excellent hydrogen bond donor, with the potential for multiple N-H groups to interact with hydrogen bond acceptors. The nitrate anion, with its oxygen atoms, is a competent hydrogen bond acceptor.

The interplay of hydrogen bonding and van der Waals interactions governs the supramolecular assembly of "Guanidine, 1,1-diisopropyl-, nitrate" in the solid state. The directional nature of the N-H···O hydrogen bonds would likely lead to the formation of well-defined one-, two-, or three-dimensional networks. The bulky diisopropyl groups will also play a significant role in the crystal packing, potentially leading to the formation of specific motifs or layers within the crystal structure. Understanding these packing arrangements is essential for correlating the molecular structure with macroscopic properties such as solubility and stability.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques provide valuable information about the structure and bonding within a molecule, complementing the data obtained from X-ray diffraction.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For "this compound," ¹H and ¹³C NMR spectra would provide key information about the connectivity and chemical environment of the atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-H protons of the guanidinium group and the C-H protons of the isopropyl groups. The chemical shift of the N-H protons would be indicative of their involvement in hydrogen bonding in the specific solvent used. The isopropyl group would likely show a doublet for the methyl protons and a septet for the methine proton, with coupling constants providing information about the local geometry.

¹³C NMR: The carbon NMR spectrum would show signals for the central carbon of the guanidinium group and the carbons of the isopropyl groups. The chemical shift of the guanidinium carbon would be characteristic of this functional group.

Dynamic NMR studies could also be employed to investigate processes such as proton exchange and restricted rotation around the C-N bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Cation of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinium N-H | Variable (solvent dependent) | - |

| Isopropyl C-H | ~3.0 - 4.0 (septet) | ~45 - 55 |

| Isopropyl C-H₃ | ~1.0 - 1.5 (doublet) | ~20 - 25 |

| Guanidinium C | - | ~155 - 165 |

FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net For "this compound," the FTIR spectrum would be characterized by absorptions corresponding to the vibrations of the guanidinium and nitrate ions.

Key vibrational modes would include:

N-H stretching: The N-H stretching vibrations of the guanidinium group, typically observed in the region of 3200-3500 cm⁻¹, would be sensitive to hydrogen bonding. Broader and red-shifted peaks in this region would indicate stronger hydrogen bonding interactions. nih.gov

C=N stretching: The C=N stretching of the guanidinium core would appear in the 1600-1700 cm⁻¹ region.

N-O stretching: The nitrate anion would exhibit strong absorptions corresponding to its asymmetric and symmetric stretching modes, typically around 1350-1410 cm⁻¹ and 1300-1340 cm⁻¹, respectively. nih.govresearchgate.net

Changes in the positions and shapes of these bands can provide valuable information about the strength and nature of the hydrogen bonding interactions within the crystal lattice.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Guanidinium | N-H stretch | 3200 - 3500 |

| Guanidinium | C=N stretch | 1600 - 1700 |

| Nitrate | Asymmetric N-O stretch | 1350 - 1410 |

| Nitrate | Symmetric N-O stretch | 1300 - 1340 |

| Isopropyl | C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and purity verification of this compound. It provides precise information on the compound's molecular weight and elemental composition, and when coupled with chromatographic methods, it becomes a powerful tool for detecting and quantifying impurities.

For analysis, the compound is typically ionized, often using electrospray ionization (ESI), which allows the intact guanidinium cation to be observed. The 1,1-diisopropylguanidine cation has a molecular formula of C₇H₁₇N₃ and a monoisotopic mass of 143.14224 Da. In positive-ion mode ESI-MS, the compound is most commonly detected as its protonated form, [M+H]⁺, where 'M' is the neutral 1,1-diisopropylguanidine base. This results in a singly charged ion with a mass-to-charge ratio (m/z) of approximately 144.14952. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on the sample matrix and solvent system.

Interactive Table: Predicted m/z for Adducts of 1,1-Diisopropylguanidine

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.14952 |

| [M+Na]⁺ | 166.13146 |

| [M+K]⁺ | 182.10540 |

| [M+NH₄]⁺ | 161.17606 |

This data is based on the theoretical values for the 1,1-diisopropylguanidine base.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. wikipedia.orgchemguide.co.uk While the molecular ions are energetically unstable, they can break apart into smaller, characteristic fragment ions. chemguide.co.uk In the case of the 1,1-diisopropylguanidinium cation, fragmentation pathways would likely involve the cleavage of the isopropyl groups. The dissociation of energetically unstable molecular ions, a process known as fragmentation, is well-documented and the resulting patterns are crucial for determining structural information. wikipedia.org The nitrate portion of the salt is also detectable. Studies on organic nitrates show that a dominant indicator ion for the nitrate group under electron ionization is NO₂⁺ at an m/z of 46. researchgate.netmdpi.com Other characteristic fragments can include ions at m/z 62, corresponding to NO₃⁻. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can differentiate between ions with very similar nominal masses, ensuring unambiguous identification of both the cation and any potential impurities.

In the context of purity assessment, mass spectrometry, especially when linked with liquid chromatography (LC-MS), is exceptionally sensitive for identifying and quantifying impurities that may be present from the synthesis or degradation of the compound. The technique can detect trace amounts of starting materials, by-products, or other related substances by monitoring for their specific m/z values. tandfonline.com This capability is essential for quality control and ensuring the compound meets required purity specifications for its intended application.

Theoretical and Computational Investigations of Guanidine, 1,1 Diisopropyl , Nitrate Systems

Quantum Chemical Calculations for Reaction Energetics and Mechanistic Pathways

Quantum chemical calculations are fundamental in determining the thermodynamics and kinetics of chemical reactions. For systems related to Guanidine (B92328), 1,1-diisopropyl-, nitrate (B79036), these methods have been applied to understand decomposition pathways and reaction mechanisms.

Studies on the parent compound, guanidinium (B1211019) nitrate (GN), have identified several potential decomposition pathways using quantum chemistry. These include monomolecular, bimolecular, and cation-neutral reactions. jes.or.jp Calculations at the CBS-QB3//ωB97X-D/6-311++G(d,p) level of theory in a simulated aqueous environment have elucidated the energy barriers associated with these initial steps. For instance, the monomolecular decomposition of guanidine involves isomerization via an intramolecular hydrogen transfer, which then decomposes to HNCNH and ammonia (B1221849). jes.or.jp The free-energy barrier for this process is significantly higher than for other mechanisms, suggesting it is less favorable. jes.or.jp

A more plausible pathway involves the interaction between guanidine (CN₃H₅) and nitric acid (HNO₃). The mechanism involving the self-decomposition of HNO₃ followed by a reaction with guanidine was found to have the most plausible free-energy barrier. jes.or.jp

| Reaction / Pathway | Calculated Free-Energy Barrier (ΔG‡) in kJ mol⁻¹ | Reference |

| Monomolecular Guanidine Decomposition | 156.6 | jes.or.jp |

| HNO₃ Self-Decomposition | 129.5 | jes.or.jp |

| CN₃H₅ + N₂O₅ Reaction | 67.6 | jes.or.jp |

Note: Data is for the parent guanidinium nitrate system.

Furthermore, Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions where guanidine derivatives act as reactants. For example, in the tandem aza-Michael addition/intramolecular cyclization of guanidinium salts with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the initial nucleophilic attack of the neutral guanidine on DMAD is calculated to be the most energetically demanding step. nih.gov Such studies are crucial for rationalizing observed product distributions and reaction outcomes. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Catalytic Mechanisms and Enantioselectivity

Guanidine derivatives are recognized for their utility as organocatalysts, largely owing to their strong basicity and hydrogen-bonding capabilities. DFT studies have been instrumental in uncovering the mechanisms through which these molecules catalyze reactions and impart stereocontrol.

In asymmetric catalysis, chiral guanidines can facilitate enantioselective transformations. DFT calculations on the Rh(II)/chiral guanidine-catalyzed N–H bond insertion have shown that the reaction proceeds through the formation of a C–N bond, followed by an enantioselective H-shift. rsc.org In this co-catalysis system, the guanidine catalyst does not directly participate in the carbene generation but plays a crucial role in the subsequent proton transfer. The in situ-formed guanidinium ion acts as a chiral proton shuttle, creating a hydrogen-bonding network that facilitates a stereo-determinant protonation step. rsc.org

Key findings from these DFT studies include:

Proton Shuttle Mechanism: The guanidinium cation is often implicated as a key intermediate that shuttles protons, lowering the activation energy of proton transfer steps. rsc.org

Hydrogen-Bonding Network: The catalyst, substrate, and other species form a structured network of hydrogen bonds in the transition state. This network rigidly holds the reactants in a specific orientation, leading to high enantioselectivity. rsc.org

Structural Elements for Chiral Induction: DFT calculations have identified specific structural features of the catalyst, such as bulky groups (e.g., Cy group) and the chiral skeleton, as being critical for governing chiral induction. Steric repulsion between these groups and the substrate in the transition state is often the primary factor controlling which enantiomer is formed. rsc.org

DFT has also been used to predict the activity of guanidine-containing complexes in catalysis, such as in Atom Transfer Radical Polymerization (ATRP). By analyzing the molecular structures and using theoretical isodesmic reactions, researchers can predict the relative redox potentials of copper complexes containing different guanidine ligands, which in turn correlates with their catalytic activity. nih.gov

Ab Initio Calculations for Molecular Properties and Intermolecular Interactions

Ab initio (from first principles) calculations provide high-accuracy data on the fundamental properties of molecules, such as their geometry, electronic structure, and vibrational frequencies, without reliance on empirical parameters.

For the basic guanidinium cation, ab initio calculations have been performed to determine its optimized geometry and electronic properties. researchgate.net These studies provide precise values for bond lengths and angles, which are foundational for building accurate models for more complex simulations. The planar, D₃h symmetric structure of the guanidinium cation is a result of significant π-electron delocalization across the CN₃ framework, which contributes to its stability. rsc.org

| Parameter | CASSCF Value | Level of Theory | Reference |

| C-N Bond Distance | 1.328 Å | CASPT2(5) / aug-cc-pVDZ | researchgate.net |

| N-C-N Bond Angle | 120.0° | CASPT2(5) / aug-cc-pVDZ | researchgate.net |

| C-N-H Bond Angle | 120.0° | CASPT2(5) / aug-cc-pVDZ | researchgate.net |

Note: Data is for the parent protonated guanidine cation.

Intermolecular interactions are also a key area of investigation. Ab initio molecular dynamics simulations have established the existence of like-charge pairing between two guanidinium cations in aqueous solutions. acs.orgresearchgate.net Despite the electrostatic repulsion, a stable contact ion pair can form, which is stabilized by van der Waals interactions and the amphiphilic nature of the ion. acs.org This finding is significant for understanding the behavior of guanidinium-based salts in solution and their interactions in biological systems. Furthermore, ab initio calculations on guanidinium-based protic ionic liquids have been used to understand how molecular structure and intermolecular forces influence macroscopic properties. rsc.org

Computational Analysis of Proton Affinity and Basicity of Guanidine Derivatives

The high basicity of guanidines is one of their most defining chemical characteristics. Computational methods are frequently used to quantify this property through the calculation of proton affinity (PA) and gas-phase basicity (GB). DFT calculations, often using the B3LYP functional, have been shown to be effective for this purpose. rsc.org

The basicity of guanidines can be finely tuned by altering the substituents on the nitrogen atoms. Computational studies have systematically explored these effects:

Electron-Donating Groups: Alkyl groups, such as the isopropyl groups in 1,1-diisopropylguanidine, increase the electron density on the nitrogen atoms, thereby increasing the basicity and proton affinity.

Ring Strain: For cyclic guanidine derivatives, ring strain has a significant effect on basicity. Increased strain tends to decrease the gas-phase basicity. rsc.org

Correlation with pKa: Calculated proton affinities have been shown to correlate well with experimentally measured aqueous pKa values for a series of N,N′-substituted guanidines (R² = 0.952), demonstrating the predictive power of these computational models. mdpi.com This allows for the in silico prediction of the acidity of novel guanidinium compounds. acs.orgnih.gov

| Compound Type | Calculated Property | Method | Key Finding | Reference |

| N,N′-Substituted Guanidines | Proton Affinity (PA) | B3LYP/cc-pVDZ | Good correlation between calculated PA and experimental pKa. | mdpi.com |

| Cyclic Guanidines | Gas-Phase Basicity (GB) | B3LYP | Basicity is associated with ring strain; larger rings lead to superbase character (GB > 240 kcal mol⁻¹). | rsc.org |

| Polyguanides | Absolute Proton Affinity (APA) | MP2(fc)/6-311+G | Basicity increases with the number of guanide subunits, reaching asymptotic values. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing detailed information about conformational dynamics, solvation, and transport properties.

For salts like Guanidine, 1,1-diisopropyl-, nitrate, MD simulations can reveal how the individual ions behave in a solvent. Simulations of the guanidinium cation in water show that it has a preference for orienting its molecular plane parallel to the water-air interface. cncb.ac.cn The solvation structure of the guanidinium ion is complex, and its hydration free energy has been estimated computationally to be -78.4 ± 2.6 kcal mol⁻¹. cncb.ac.cn

MD simulations are also crucial for understanding the interactions between the guanidinium cation and the nitrate anion in solution. Studies on nitrate ion complexes show that they are very strongly bound, and simulations can model their thermal decomposition or collision-induced dissociation. nih.gov The force fields used in these simulations are critical for accuracy. For the guanidinium ion, force fields have been carefully parameterized and validated against experimental data, such as radial distribution functions from neutron diffraction experiments, to ensure they correctly reproduce the behavior of the ion in solution. nih.govresearchgate.net These simulations have been widely used to study the role of guanidinium chloride as a protein denaturant, revealing that it disrupts protein structure through long-range electrostatic effects. nih.gov This body of work provides a robust foundation for simulating the solution-phase behavior of any guanidinium-based salt.

Structural Features and Supramolecular Chemistry of Guanidinium Systems

Anion Recognition and Binding by Guanidinium (B1211019) Moieties

The guanidinium group is a highly effective motif for anion recognition and binding, a faculty that stems from its ability to form multiple, charge-assisted hydrogen bonds. The planar geometry of the guanidinium cation, with its array of N-H donors, allows for complementary interactions with a variety of anionic guests. The binding affinity and selectivity can be finely tuned by the nature and steric bulk of the substituents on the guanidinium core.

In the case of 1,1-diisopropylguanidinium nitrate (B79036), the two isopropyl groups introduce significant steric hindrance. This feature is expected to modulate its anion binding properties compared to unsubstituted guanidinium. While the fundamental N-H···anion interactions remain the primary binding force, the isopropyl groups can influence the orientation and proximity of the nitrate anion, potentially leading to specific binding geometries. Research on related systems has shown that N,N'-bridged guanidinium nitrates can form predictable supramolecular motifs driven by charge-assisted self-assembly. researchgate.net The study of these systems reveals recurring hydrogen bond networks, highlighting the predictable nature of guanidinium-anion interactions. researchgate.net

The interaction between guanidinium cations and nitrate anions is a classic example of charge-assisted hydrogen bonding, where the electrostatic attraction between the cation and anion significantly strengthens the hydrogen bonds. This cooperative effect is crucial for the formation of stable supramolecular assemblies.

Role of Ion Pairing and Charge Delocalization in Guanidinium Salts

Ion pairing is a dominant feature in the chemistry of guanidinium salts, profoundly influencing their physical and chemical properties. The delocalization of the positive charge across the central carbon and three nitrogen atoms of the guanidinium cation is a key factor in its interaction with counter-ions. This charge delocalization reduces the localized charge density, which in turn affects the strength and nature of the ion pairing.

Molecular dynamics simulations and spectroscopic studies on various guanidinium salts have demonstrated that the extent of ion pairing is highly dependent on the nature of the anion. nih.gov For instance, studies comparing guanidinium chloride (GdmCl) and guanidinium sulfate (B86663) (Gdm₂SO₄) have shown that the latter forms stronger heteroion pairing in aqueous solutions. nih.gov This difference in ion-pairing propensity has significant implications for their effects on biomolecular stability. nih.gov

Principles of Self-Assembly and Formation of Ordered Structures in Guanidinium Crystals

The predictable and directional nature of the hydrogen bonds formed by guanidinium cations makes them excellent tectons for crystal engineering and the design of self-assembling systems. The formation of ordered crystalline structures is governed by the interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces.

In the solid state, guanidinium nitrate itself forms sheet-like structures where cations and anions are linked by N-H···O hydrogen bonds. researchgate.net The specific substitution pattern on the guanidinium cation can lead to a variety of supramolecular motifs. Studies on N,N'-bridged guanidinium nitrates have identified several recurring structural motifs, including linear chains, zig-zag chains, double chains, and tape-like structures, all formed through charge-assisted self-assembly. researchgate.net

Emerging Research Areas and Future Directions for Guanidine, 1,1 Diisopropyl , Nitrate in Chemical Science

Applications in Advanced Materials Science and Engineering

The high nitrogen content and energetic nature of guanidinium (B1211019) salts make them attractive candidates for the synthesis of advanced energetic materials. chemistry-chemists.com Guanidine (B92328) derivatives are utilized as building blocks for heterocyclic compounds that possess high heats of formation, good density, and favorable oxygen balance, which are desirable properties for explosives and propellants. chemistry-chemists.com The synthesis of energetic materials is a field guided by the goal of developing compounds with higher performance or enhanced insensitivity to shock and thermal stimuli. chemistry-chemists.comresearchgate.net

The incorporation of a guanidinium nitrate (B79036) moiety into a material's structure contributes significantly to its energy content. The nitrate group acts as an internal oxidant, while the guanidine framework serves as a fuel, capable of producing a large volume of gas upon decomposition, primarily nitrogen (N₂) and water (H₂O). reddit.com Research in this area focuses on creating novel molecular structures that optimize the balance between energy output and stability. Theoretical modeling and predictive codes are often used to design target molecules with desired properties before their synthesis is attempted. chemistry-chemists.com The 1,1-diisopropyl substitution on the guanidine core would influence properties such as density, thermal stability, and solubility in binders, potentially offering a way to fine-tune the performance and safety characteristics of the final energetic material.

| Property | Significance in Energetic Materials | Contribution from Guanidinium Nitrate |

| High Nitrogen Content | Leads to the formation of N₂ gas, a stable and voluminous decomposition product, increasing energy release. | The guanidine core (CH₆N₃⁺) is nitrogen-rich. |

| Oxygen Balance | Determines the efficiency of combustion. A good balance ensures complete reaction of fuel components. | The nitrate group (NO₃⁻) provides the oxygen necessary for combustion. |

| Heat of Formation | A higher positive heat of formation contributes to a greater energy release upon decomposition. | Heterocyclic structures based on guanidine often have high heats of formation. chemistry-chemists.com |

| Density | Higher density correlates with higher detonation velocity and pressure, key performance metrics. | Molecular structure, including substituent groups like isopropyl, influences crystal packing and density. |

| Thermal Stability | Crucial for the safe handling, storage, and processing of the material. | The inherent stability of the guanidinium cation's resonance structure contributes to thermal resistance. |

Utilization in Gas-Generating Systems and Propellants

Guanidine nitrate is recognized for its potential as a solid monopropellant and a component in gas-generating systems, such as those used in automotive airbags. reddit.comgoogle.com Its decomposition produces simple, relatively harmless gases like water vapor and nitrogen, with a very low flame temperature, which is advantageous for applications where high heat could damage surrounding components. reddit.com Guanidine nitrate can be melt-cast, simplifying the manufacturing of propellant grains without the need for binders like HTPB (hydroxyl-terminated polybutadiene). reddit.com

Derivatives of guanidine nitrate, such as triaminoguanidine nitrate (TAGN), have been investigated as oxidizers and coolants in gun propellant formulations. google.com These compounds can help achieve higher mass impetus (a measure of propellant performance) at lower flame temperatures compared to conventional coolants. google.com The development of fuels with a high oxygen balance is critical for propellants used in smokeless munitions, rocket motors, and various gas generants. google.com

The 1,1-diisopropylguanidinium cation in Guanidine, 1,1-diisopropyl-, nitrate would modify these properties. The alkyl groups would alter the oxygen balance, likely making it more negative (fuel-rich) compared to unsubstituted guanidine nitrate. This would necessitate formulation with additional oxidizers. However, the isopropyl groups could also enhance thermal stability and modify the burn rate, offering a tool for tailoring the ballistic properties of a propellant or gas-generating composition.

| Feature | Advantage in Propellants/Gas Generants | Reference Compound |

| Low Flame Temperature | Reduces erosion of gun barrels and rocket nozzles; safer for airbag inflation. | Guanidine Nitrate reddit.com |

| High Gas Yield | Efficiently inflates airbags or provides thrust. | Guanidine Nitrate, Triaminoguanidine Nitrate reddit.comgoogle.com |

| Smokeless Combustion | Desirable for modern gun propellants to avoid obscuring the user's vision. | High oxygen balance fuels google.com |

| Melt-Castable | Simplifies manufacturing and processing of propellant grains. | Guanidine Nitrate reddit.com |

| Thermal Stability | Ensures long-term stability and safety during storage. | Triaminoguanidine Nitrate google.com |

Guanidine Derivatives as Research Tools in Chemical Biology

Guanidine derivatives are indispensable tools in modern chemical biology and molecular biology, primarily due to the unique chemical properties of the guanidinium group. nih.govnih.gov

One of the most widespread applications is the use of guanidinium salts as chaotropic agents in the extraction and purification of nucleic acids. libretexts.org Guanidinium thiocyanate (B1210189) and guanidinium hydrochloride are potent protein denaturants. scispace.comrapidlabs.co.uk When cells are lysed in a solution containing these salts, they disrupt cellular structures and, crucially, rapidly and effectively inactivate degradative enzymes like ribonucleases (RNases). libretexts.orgrapidlabs.co.uk This preserves the integrity of RNA during the isolation process. The mechanism involves the disruption of the hydrogen-bonding network in water, which in turn destabilizes the tertiary structure of proteins. scispace.comnih.gov

Furthermore, the guanidine functional group is a key pharmacophore in many biologically active molecules and research probes. sci-hub.se Its ability to form strong, bidentate hydrogen bonds with carboxylates, phosphates, and other functionalities allows it to mimic the side chain of arginine, mediating specific interactions with proteins and other biological macromolecules. nih.gov This has led to the development of guanidine-containing molecules for studying enzyme activity, probing receptor binding sites, and modulating biological pathways. nih.govacs.org For example, N-hydroxyl derivatives of guanidine-containing drugs have been synthesized to study their potential as nitric oxide (NO) donors catalyzed by enzymes like nitric oxide synthases. nih.gov

| Application Area | Guanidine Derivative Example | Function | Mechanism of Action |

| RNA Extraction | Guanidinium thiocyanate | Protein denaturant, RNase inhibitor | Acts as a chaotropic agent, disrupting protein structure and inactivating enzymes. libretexts.orgscispace.com |

| Enzyme Activity Studies | N-hydroxyl guanidines | Nitric oxide (NO) donor precursor | Undergoes enzymatic oxidation to release NO, allowing for the study of NO synthase activity. nih.gov |

| Receptor Binding Probes | Substituted guanidines | Ligand for receptors (e.g., muscarinic) | The guanidinium group forms key hydrogen bonds with amino acid residues in the receptor's binding site. nih.govacs.org |

Development of Novel Synthetic Methodologies Employing Guanidine-Based Catalysts

Guanidines and their derivatives are classified as strong organic superbases, a property that has led to their widespread use as catalysts in organic synthesis. thieme-connect.comineosopen.org Their high Brønsted basicity, coupled with relatively low nucleophilicity (especially in sterically hindered derivatives like 1,1-diisopropylguanidine), makes them highly effective at promoting a variety of chemical transformations. thieme-connect.comineosopen.org

As Brønsted base catalysts, guanidines function by deprotonating a substrate to form a highly reactive, hydrogen-bonded ion pair. thieme-connect.com This activation strategy is central to their use in numerous asymmetric syntheses, where chiral guanidine catalysts have enabled the stereoselective formation of complex molecules. rsc.org The catalytic cycle typically involves proton transfer from the substrate to the guanidine, reaction of the activated substrate, and subsequent re-protonation to release the product and regenerate the catalyst. thieme-connect.comresearchgate.net

The development of novel synthetic methods continues to leverage the unique properties of guanidine catalysts. rsc.orgtandfonline.com Researchers are designing structurally diverse catalysts—including bicyclic, monocyclic, and acyclic variants—to achieve high efficiency and selectivity in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. rsc.orgjst.go.jp Guanidinium salts, the protonated form of guanidines, can also act as hydrogen-bond-donor catalysts or as chiral counterions in phase-transfer catalysis. rsc.org The field is continually expanding, with new guanidine-based catalytic systems being developed for challenging chemical transformations. nih.govresearchgate.net

Strategies for Carbon Dioxide Fixation and Other Environmental Applications

The strong basicity of guanidines makes them highly effective agents for the capture of carbon dioxide (CO₂), a critical area of research aimed at mitigating climate change. researchgate.net Guanidines can react directly with atmospheric CO₂, which is a weak acid, to form stable salts. wgtn.ac.nzwgtn.ac.nz This process, known as carbon fixation, is being explored as a viable strategy for direct air capture of CO₂.

The mechanism of capture typically involves the reaction of the guanidine base with CO₂ in the presence of water to form a guanidinium bicarbonate salt. wgtn.ac.nzwgtn.ac.nz In some systems, this salt is insoluble and precipitates from the solution, offering a straightforward method for separating the captured CO₂. ornl.govgoogle.com Researchers at Oak Ridge National Laboratory have demonstrated that simple guanidine compounds can bind strongly with CO₂ from the air to form insoluble carbonate crystals that are easily separated. ornl.gov

Future research in this area is focused on several key objectives:

Improving Efficiency: Designing new guanidine structures with optimal basicity and kinetics for rapid CO₂ uptake. wgtn.ac.nz

Regeneration: Developing energy-efficient methods to release the captured CO₂ from the guanidinium salt, allowing the guanidine sorbent to be recycled. Thermal release of CO₂ from the fixation product is one promising avenue. researchgate.net

Integration: Incorporating guanidine-based sorbents into practical carbon capture systems, potentially using aqueous solutions or solid-supported guanidines. osti.gov

The ability of guanidines to activate CO₂ also makes them useful in catalytic processes that convert CO₂ into valuable chemicals, further enhancing their environmental applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.